N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
CAS No.:
Cat. No.: VC13770342
Molecular Formula: C28H26F6N4O
Molecular Weight: 548.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26F6N4O |
|---|---|
| Molecular Weight | 548.5 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea |
| Standard InChI | InChI=1S/C28H26F6N4O/c1-2-16-15-37-10-8-17(16)11-24(37)25(22-7-9-36-23-6-4-3-5-21(22)23)38(26(35)39)20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,35,39)/t16?,17?,24?,25-/m1/s1 |
| Standard InChI Key | FIMVPVDYJPNQKO-SPBIILDVSA-N |
| Isomeric SMILES | C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N |
| SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N |
| Canonical SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Composition
The trifluoromethyl groups enhance electron deficiency, stabilizing transition states via hydrogen bonding, while the cinchona moiety provides chiral induction through its rigid bicyclic structure .
Structural Features
The compound’s structure consists of:
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Bis(trifluoromethyl)phenyl group: Electron-withdrawing substituents that enhance acidity and stabilize negative charges in transition states.
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Cinchona alkaloid core: A bicyclic quinuclidine-quinoline system with a vinyl group at position 5, critical for chiral recognition.
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Urea linkage: A hydrogen-bond donor that activates electrophiles (e.g., carbonyl groups) and stabilizes nucleophiles .
Synthesis and Preparation
Synthetic Protocol
The urea derivative is synthesized via a two-step process:
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Isocyanate formation: Bis(trifluoromethyl)phenyl isocyanate is generated from the corresponding amine.
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Cinchona coupling: Reaction with (9R)-cinchonan-9-amine under controlled conditions (e.g., dry THF, room temperature) yields the urea product .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Bis(trifluoromethyl)phenyl isocyanate | Intermediate isocyanate |
| 2 | (9R)-cinchonan-9-amine, THF, RT | N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
Stock Solution Preparation
For catalytic studies, stock solutions (10 mM) are prepared in DMSO or DMF. Storage at -80°C ensures stability for up to six months .
Applications in Asymmetric Catalysis
Enantioselective Michael Additions
The urea catalyst enables desymmetrization of cyclohexadienones via Michael reactions. For example, cyclohexadienones bearing bisphenylsulfonyl methylene groups undergo asymmetric addition with malonates to yield polycyclic cyclohexenones with high enantiomeric excess (ee >90%) .
Mechanistic Insight:
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Electrophile activation: The urea group hydrogen-bonds to the carbonyl oxygen of the cyclohexadienone.
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Nucleophile positioning: The cinchona’s vinyl group directs the nucleophile to the correct face, ensuring stereochemical control.
Mannich Reactions
In enantioselective Mannich reactions, the catalyst activates N-carbamate amido sulfones to form optically active adducts. This is achieved through dual activation: the urea stabilizes the imine intermediate, while the cinchona’s tertiary amine deprotonates the nucleophile .
| Reaction Type | Substrate | Product | ee (%) | Source |
|---|---|---|---|---|
| Michael | Cyclohexadienones | Cyclohexenones | >90 | |
| Mannich | N-Carbamate amido sulfones | α-Amino carbonyl compounds | 85-95 |
Desymmetrization and Cyclization
The urea catalyst facilitates desymmetrization of prochiral substrates. For example, in the synthesis of spirocyclic compounds, it induces facial selectivity through hydrogen bonding and steric shielding .
Comparative Analysis with Thiourea Analogs
| Property | Urea (CAS 945985-98-8) | Thiourea (CAS 851477-19-5) |
|---|---|---|
| Molecular Weight | 548.5 g/mol | 564.6 g/mol |
| Key Functional Group | Urea (O) | Thiourea (S) |
| Electron Deficiency | Moderate | Higher (S > O) |
| Catalytic Efficiency | Moderate | Higher in some reactions |
Advantages of Urea:
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Stability: Resists hydrolysis under mild acidic/basic conditions.
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Selectivity: Prefers substrates with moderate electron deficiency .
Limitations:
| Hazard Class | Description | Pictogram |
|---|---|---|
| Acute Toxicity (Oral) | Toxic if swallowed (H301) | GHS06 |
| Storage | Class 6.1C (combustible, acute toxic) | WGK 3 |
Precautions:
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